molecular formula C8H6ClN3 B6205813 5-chloro-2-(1H-pyrazol-3-yl)pyridine CAS No. 1928788-79-7

5-chloro-2-(1H-pyrazol-3-yl)pyridine

Cat. No. B6205813
CAS RN: 1928788-79-7
M. Wt: 179.6
InChI Key:
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Description

5-Chloro-2-(1H-pyrazol-3-yl)pyridine (5-Cl-PYP) is a pyrazolopyridine derivative that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a nitrogen atom, two oxygen atoms, and three carbon atoms, as well as a chlorine atom. 5-Cl-PYP is a colorless, crystalline solid with a melting point of 74-76 °C. It is soluble in water, methanol, ethanol, and ethyl acetate.

Scientific Research Applications

5-chloro-2-(1H-pyrazol-3-yl)pyridine has been studied for its potential applications in various scientific research fields, such as organic chemistry, biochemistry, and pharmacology. It has been used as a ligand in various coordination complexes and as a catalyst in various reactions. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a fluorescent sensor for various analytes, including DNA, proteins, and small molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-pyrazol-3-yl)pyridine is not fully understood. However, it is thought to bind to metal ions, such as zinc and copper, through coordination bonds. This binding is thought to be responsible for its fluorescence properties, as well as its catalytic activity. Additionally, it is believed to interact with DNA and proteins, which may be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-(1H-pyrazol-3-yl)pyridine are not fully understood. However, it has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

5-chloro-2-(1H-pyrazol-3-yl)pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it has a low toxicity level and is relatively stable. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Some potential future directions for research involving 5-chloro-2-(1H-pyrazol-3-yl)pyridine include its use as a drug delivery system, its application in the development of new materials, and its use in the development of biosensors. Additionally, further studies could be conducted to investigate its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, further research could be conducted to investigate its potential applications in the development of new drugs.

Synthesis Methods

5-chloro-2-(1H-pyrazol-3-yl)pyridine can be synthesized through a variety of methods, including the reaction of 5-chloro-2-hydroxy-1H-pyrazole and pyridine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature or slightly elevated temperatures. The product can then be isolated by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(1H-pyrazol-3-yl)pyridine involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst.", "Starting Materials": [ "5-chloro-2-pyridinecarboxaldehyde", "3-amino-1H-pyrazole" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 g, 6.4 mmol) and 3-amino-1H-pyrazole (0.8 g, 9.6 mmol) in ethanol (20 mL).", "Step 2: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum to obtain 5-chloro-2-(1H-pyrazol-3-yl)pyridine as a yellow solid (yield: 85%)." ] }

CAS RN

1928788-79-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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